

# Potential off-target effects of GTx-027

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GTx-027

Cat. No.: B15541534

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## Technical Support Center: GTx-027

Disclaimer: **GTx-027** is a selective androgen receptor modulator (SARM) that was under development but never marketed.[1] Its development was discontinued after preclinical or phase 1 clinical trials.[1] Consequently, public domain data on the specific off-target effects of **GTx-027** is limited. This guide provides information based on available data for **GTx-027** and its close analogue, enobosarm (also known as Ostarine or GTx-024), to address potential researcher inquiries. The information regarding enobosarm should be considered as potentially indicative but not definitive for **GTx-027**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GTx-027**?

A1: **GTx-027** is a nonsteroidal selective androgen receptor modulator (SARM).[2] It is designed to bind to the androgen receptor (AR) and modulate its activity with tissue selectivity. In preclinical studies, it has shown anabolic effects on muscle and bone with potentially fewer androgenic side effects on tissues like the prostate compared to traditional anabolic steroids.[2] [3] It has demonstrated the ability to increase lean body mass and muscle strength in animal models.[1]

Q2: Are there any known off-target effects of **GTx-027**?

A2: Specific, publicly available studies detailing the comprehensive off-target effect profile of **GTx-027** are scarce due to its discontinued development.[1] However, as an analogue of

enobosarm (GTx-024), it is plausible that it may share a similar side effect profile. Clinical trials on enobosarm have provided insights into potential off-target effects of this class of SARMs.

Q3: What were the common adverse events observed in clinical trials of the analogue compound, enobosarm?

A3: In a phase II clinical trial involving healthy elderly men and postmenopausal women, enobosarm was generally well-tolerated. The most frequently reported adverse events were headache and back pain, with an incidence similar to the placebo group.<sup>[4]</sup> In a phase 2 trial in cancer patients, the most common serious adverse events were malignant neoplasm progression, pneumonia, and febrile neutropenia; however, none of these were considered to be related to the study drug.<sup>[5][6][7]</sup>

Q4: Did enobosarm show any effects on lipid profiles in clinical studies?

A4: Yes, enobosarm demonstrated effects on lipid profiles. A dose-dependent reduction in high-density lipoprotein (HDL) was observed.<sup>[4]</sup> Specifically, at 1 mg and 3 mg doses, HDL was decreased by 17% and 27%, respectively.<sup>[4]</sup> Reductions in serum triglycerides were also noted, with the 3 mg dose group approaching statistical significance. A statistically significant reduction in total cholesterol was seen at the 0.3 mg, 1 mg, and 3 mg doses. No significant effect on low-density lipoprotein (LDL) was observed.<sup>[4]</sup>

Q5: What is the potential impact of **GTx-027** on liver function?

A5: There is no specific information available regarding the hepatotoxicity of **GTx-027**. In clinical trials of its analogue enobosarm, no significant liver toxicity was reported. However, it is a common consideration for orally administered drugs, and researchers should monitor liver function as a precautionary measure during in vivo studies.

## Troubleshooting Guides

Issue: Unexpected changes in lipid profiles observed in animal models treated with **GTx-027**.

- **Possible Cause:** This may be an on-target effect mediated through the androgen receptor, as similar effects have been observed with other SARMs like enobosarm.
- **Troubleshooting Steps:**

- **Baseline Measurement:** Ensure that baseline lipid profiles were adequately measured before the commencement of the study to confirm that the changes are treatment-related.
- **Dose-Response Analysis:** If not already part of the study design, consider performing a dose-response analysis to see if the lipid profile changes are dependent on the **GTx-027** concentration.
- **Comparative Analysis:** Compare the observed changes with the known effects of enobosarm to determine if they fall within an expected range for this class of compounds.
- **Mechanism Investigation:** Investigate downstream targets of AR signaling in the liver that are involved in lipid metabolism to understand the mechanistic basis of the observed effects.

Issue: No significant anabolic effect on muscle mass is observed in an in vivo experiment.

- **Possible Cause:** The lack of an anabolic effect could be due to several factors, including suboptimal dosing, issues with drug formulation or administration, or the specific animal model used.
- **Troubleshooting Steps:**
  - **Dose Verification:** Confirm that the correct dose of **GTx-027** was administered. Review the literature on enobosarm and other SARMs to ensure the dose used is within the effective range for similar studies.
  - **Bioavailability Check:** If possible, measure the plasma concentration of **GTx-027** to confirm its bioavailability and that it is reaching the target tissues.
  - **Animal Model Consideration:** The choice of animal model is crucial. The anabolic effects may be more pronounced in models of muscle wasting or in castrated animals where endogenous androgen levels are low.
  - **Outcome Measures:** Ensure that sensitive and appropriate methods are being used to measure changes in lean body mass and muscle function.

## Data Summary

Table 1: Summary of Adverse Events for Enobosarm (GTx-024) in a Phase II Trial in Healthy Elderly Men and Postmenopausal Women

Adverse Event	Placebo Group	0.1 mg Enobosarm	0.3 mg Enobosarm	1 mg Enobosarm	3 mg Enobosarm
Headache	Similar Incidence	Similar Incidence	Similar Incidence	Similar Incidence	Similar Incidence
Back Pain	Similar Incidence	Similar Incidence	Similar Incidence	Similar Incidence	Similar Incidence

Data extracted from a phase II, randomized, double-blind, placebo-controlled study.[4]

Table 2: Effects of Enobosarm (GTx-024) on Lipid Profile and Glucose Metabolism in a Phase II Trial

Parameter	Placebo	1 mg Enobosarm	3 mg Enobosarm	P-value (3 mg vs. Placebo)
HDL Cholesterol Change	-	-17%	-27%	< 0.05
Total Cholesterol Change	-	Statistically Significant Reduction	Statistically Significant Reduction	< 0.05
LDL Cholesterol Change	No Significant Effect	No Significant Effect	No Significant Effect	NS
Triglycerides Change	-	Decrease Noted	Decrease Approaching Statistical Significance	NS
Insulin Resistance (HOMA-IR) Change	+2.6% ± 8.6	-9.3% ± 5.5	-27.5% ± 7.6	0.013

Data from a phase II study in healthy elderly men and postmenopausal women.[4]

## Experimental Protocols

### Protocol 1: Assessment of Potential Off-Target Effects on Lipid Profile in a Rodent Model

- **Animal Model:** Use adult male rats or mice. To mimic a clinical scenario where androgens are supplemented, consider using orchidectomized (castrated) animals.
- **Acclimatization:** Allow animals to acclimatize for at least one week before the start of the experiment.
- **Baseline Blood Collection:** Collect baseline blood samples via a suitable method (e.g., tail vein) after a period of fasting (e.g., 6-8 hours) to establish baseline lipid levels.
- **Drug Administration:** Administer **GTx-027** orally at various doses. Include a vehicle control group and potentially a positive control group (e.g., testosterone).
- **Treatment Duration:** Treat the animals for a predefined period, for example, 4 to 12 weeks.
- **Final Blood Collection:** At the end of the treatment period, collect final blood samples after fasting.
- **Lipid Panel Analysis:** Analyze the serum or plasma for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.
- **Data Analysis:** Compare the changes in lipid profiles from baseline between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).

### Protocol 2: In Vitro Off-Target Kinase Screening

- **Objective:** To assess the potential for **GTx-027** to inhibit the activity of a panel of kinases, a common off-target liability for small molecule drugs.
- **Assay Platform:** Utilize a commercially available kinase screening service that offers a broad panel of purified kinases (e.g., >400 kinases).

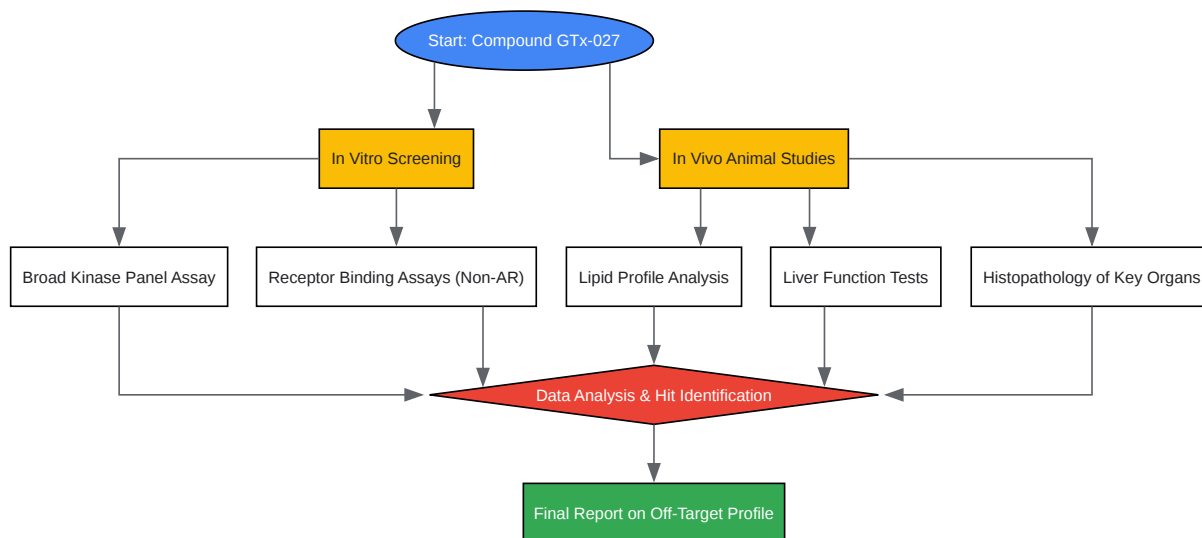
- **Compound Preparation:** Prepare a stock solution of **GTx-027** in a suitable solvent (e.g., DMSO) at a high concentration.
- **Screening Concentration:** Perform an initial screen at a single high concentration of **GTx-027** (e.g., 10  $\mu$ M) to identify potential hits.
- **Assay Principle:** The assays are typically based on measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. This can be detected using various methods, such as radiometric assays ( $^{33}$ P-ATP) or fluorescence-based assays.
- **Data Interpretation:** The results are usually expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) identifies a potential off-target interaction.
- **Follow-up Studies:** For any identified hits, perform dose-response studies to determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the kinase activity).

## Visualizations



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Caption: Simplified signaling pathway of **GTx-027**.



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Caption: Experimental workflow for off-target effect screening.

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- To cite this document: BenchChem. [Potential off-target effects of GTx-027]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541534#potential-off-target-effects-of-gtx-027]

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